molecular formula C18H20BrNO2 B294909 1-[Benzyl(methyl)amino]propan-2-yl 4-bromobenzoate

1-[Benzyl(methyl)amino]propan-2-yl 4-bromobenzoate

Cat. No.: B294909
M. Wt: 362.3 g/mol
InChI Key: QZHRCDTUIZFOPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[Benzyl(methyl)amino]propan-2-yl 4-bromobenzoate, also known as BAMPPB, is a chemical compound that has gained attention in scientific research due to its potential as a pharmaceutical agent. This compound belongs to the class of benzamide derivatives and has shown promising results in various studies related to its synthesis, mechanism of action, and physiological effects.

Mechanism of Action

The mechanism of action of 1-[Benzyl(methyl)amino]propan-2-yl 4-bromobenzoate is not fully understood, but studies suggest that it works by inhibiting various enzymes and proteins involved in the development and progression of diseases. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. It has also been shown to reduce inflammation by inhibiting the production of inflammatory mediators and reducing the activity of immune cells involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[Benzyl(methyl)amino]propan-2-yl 4-bromobenzoate in lab experiments is its ability to selectively target specific enzymes and proteins involved in disease development and progression. This makes it a promising candidate for the development of new pharmaceutical agents. However, one of the limitations of using this compound in lab experiments is its potential toxicity and adverse effects, which need to be carefully evaluated.

Future Directions

There are several future directions for research related to 1-[Benzyl(methyl)amino]propan-2-yl 4-bromobenzoate. One area of interest is the development of new pharmaceutical agents based on the structure of this compound. Another area of interest is the evaluation of the potential toxicity and adverse effects of this compound in various animal models. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of 1-[Benzyl(methyl)amino]propan-2-yl 4-bromobenzoate involves the reaction between 4-bromobenzoic acid and N-benzyl-N-methylpropan-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction results in the formation of this compound, which can be purified using various methods such as column chromatography or recrystallization.

Scientific Research Applications

1-[Benzyl(methyl)amino]propan-2-yl 4-bromobenzoate has been extensively studied for its potential as a pharmaceutical agent. It has shown promising results in various studies related to its use as an anti-cancer, anti-inflammatory, and anti-viral agent. The compound has also been studied for its potential as a neuroprotective agent and for its ability to improve cognitive function.

Properties

Molecular Formula

C18H20BrNO2

Molecular Weight

362.3 g/mol

IUPAC Name

1-[benzyl(methyl)amino]propan-2-yl 4-bromobenzoate

InChI

InChI=1S/C18H20BrNO2/c1-14(12-20(2)13-15-6-4-3-5-7-15)22-18(21)16-8-10-17(19)11-9-16/h3-11,14H,12-13H2,1-2H3

InChI Key

QZHRCDTUIZFOPW-UHFFFAOYSA-N

SMILES

CC(CN(C)CC1=CC=CC=C1)OC(=O)C2=CC=C(C=C2)Br

Canonical SMILES

CC(CN(C)CC1=CC=CC=C1)OC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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